Superior Protective Index (PI) in Metrazol Seizure Model vs. Standard Anticonvulsants
In the subcutaneous Metrazol (scMet) seizure model in mice, Add 17014 demonstrated a significantly higher Protective Index (PI = TD50/ED50) compared to phenytoin (PHT), phenobarbital (PB), ethosuximide (ESM), and valproate (VPA), indicating a superior therapeutic window [1]. The PI for Add 17014 was 26.02, while the values for the comparator drugs ranged from 1.57 to 14.5 [1]. A higher PI in this model suggests a better margin between efficacy and neurotoxicity, a key differentiator for compound selection in seizure research [1].
| Evidence Dimension | Protective Index (PI = TD50/ED50) in scMet Seizure Model (mouse) |
|---|---|
| Target Compound Data | 26.02 |
| Comparator Or Baseline | Phenytoin (PHT) = 14.5; Phenobarbital (PB) = 3.05; Ethosuximide (ESM) = 5.31; Valproate (VPA) = 1.57 |
| Quantified Difference | Add 17014 PI is 1.8- to 16.6-fold higher than all comparators. |
| Conditions | Intraperitoneal (i.p.) administration in mice; scMet seizure test. |
Why This Matters
A higher Protective Index quantifies a larger safety margin between effective and neurotoxic doses, making Add 17014 a scientifically superior tool for investigating seizure mechanisms without confounding toxicity.
- [1] Kadaba PK, et al. Triazolines XV. Anticonvulsant profile of ADD 17014, a potentially unique 1,2,3-triazoline antiepileptic drug, in mice and rats. Epilepsia. 1988;29(3):330-7. View Source
